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molecular formula C10H12BrFO2 B8430661 1-Bromo-3,4-diethoxy-2-fluorobenzene

1-Bromo-3,4-diethoxy-2-fluorobenzene

Cat. No. B8430661
M. Wt: 263.10 g/mol
InChI Key: LCBSOVFPPNYHIZ-UHFFFAOYSA-N
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Patent
US07375236B2

Procedure details

A solution of N-bromosuccinimide (NBS) (153.72 g, 864 mmol) in acetonitrile (1.5 L) was added dropwise to a solution of 1,2-diethoxy-3-fluorobenzene (150.00 g, 814 mmol) in acetonitrile (900 mL) on ice, and this was stirred at room temperature overnight. After the solvent was distilled off, ethyl acetate was added to the residue and washed with water. The obtained aqueous layer was extracted again with ethyl acetate, and the extract was combined with the aforementioned organic layer. The organic layer was washed sequentially with water, saturated brine, and water again, and was dried over anhydrous magnesium sulfate. The solution was concentrated and an oily substance was obtained. Following hexane addition to the oily substance, crystals that have precipitated were removed by filtration. The remaining solution was concentrated to yield an oily substance, which was distilled under reduced pressure to obtain 205.65 g of the subject compound (yield: 96%).
Quantity
153.72 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:13]=1[O:19][CH2:20][CH3:21])[CH3:10].CCCCCC>C(#N)C>[Br:1][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:9][CH3:10])=[C:13]([O:19][CH2:20][CH3:21])[C:14]=1[F:18]

Inputs

Step One
Name
Quantity
153.72 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
150 g
Type
reactant
Smiles
C(C)OC1=C(C(=CC=C1)F)OCC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The obtained aqueous layer was extracted again with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed sequentially with water, saturated brine, and water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
an oily substance was obtained
CUSTOM
Type
CUSTOM
Details
have precipitated
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The remaining solution was concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oily substance, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OCC)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 205.65 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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